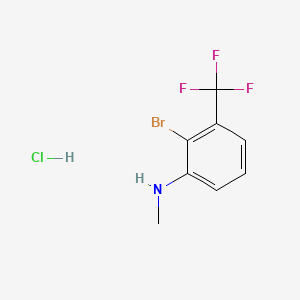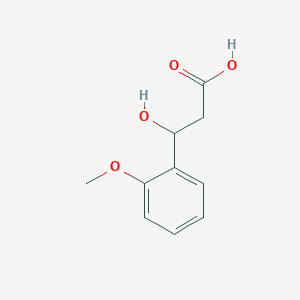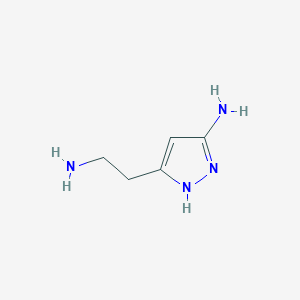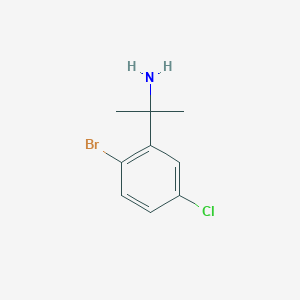
2-(4-Chloro-3-fluorophenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN It is a derivative of phenylpropanamine, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting amine is purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Catalysis: Employing heterogeneous catalysts to facilitate the reaction and reduce the need for excess reagents.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-fluorophenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The specific pathways involved depend on the particular receptor subtype and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-3-fluorophenyl)ethanamine: Similar structure but with an ethylamine side chain.
2-(4-Chloro-3-fluorophenyl)butan-2-amine: Similar structure but with a butylamine side chain.
2-(4-Chloro-3-fluorophenyl)propan-1-amine: Similar structure but with a primary amine group.
Uniqueness
2-(4-Chloro-3-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an isopropylamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClFN |
|---|---|
Peso molecular |
187.64 g/mol |
Nombre IUPAC |
2-(4-chloro-3-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11ClFN/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 |
Clave InChI |
DHHAMCJGJADGKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)

![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
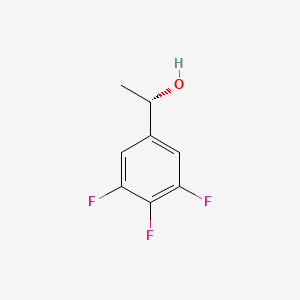

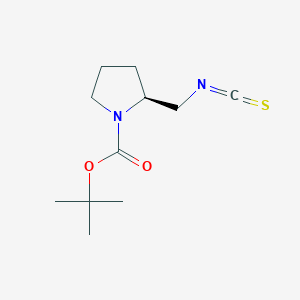
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
